1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide

Description

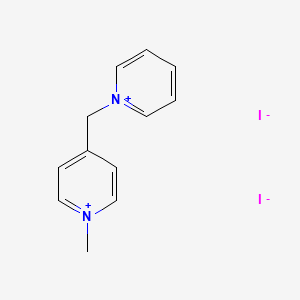

1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide (CAS 336190-15-9) is a bipyridinium derivative with two methyl groups and two iodide counterions. Structurally, it consists of two pyridinium rings linked by a methylene bridge, forming a dicationic species balanced by iodide anions. Synonyms include 1,1′-dimethyl-4,4′-bipyridinium diiodide, methyl viologen diiodide, and paraquat diiodide . This compound is notable for its redox-active properties, as viologens are known for their electron-accepting behavior, making them relevant in electrochemical applications, herbicides, and supramolecular chemistry. However, its specific applications in the provided evidence are less emphasized compared to structurally related pyridinium derivatives.

Properties

IUPAC Name |

1-methyl-4-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2HI/c1-13-9-5-12(6-10-13)11-14-7-3-2-4-8-14;;/h2-10H,11H2,1H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVMFDRBHPZPF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C[N+]2=CC=CC=C2.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide typically involves the reaction of 4-picoline with methyl iodide, followed by the addition of iodine. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the process is carried out under reflux to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as halides, hydroxides, or amines. Common reagents for these reactions include sodium halides, sodium hydroxide, and primary or secondary amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridinium-based alcohols or amines.

Scientific Research Applications

1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium-based compounds and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the study of DNA interactions and as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or as a component in drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can intercalate into DNA, disrupting its structure and function, which may lead to antimicrobial or antiviral effects. Additionally, it can act as a redox-active agent, participating in electron transfer reactions that influence cellular processes.

Comparison with Similar Compounds

1-Methyl-4,4′-bipyridinium iodide (CAS 38873-01-7)

4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide

- Structure : Features a bithiophene-ethyne spacer between pyridinium rings.

- Key Difference : Extended π-conjugation enhances conductivity, making it suitable for optoelectronic materials .

Fluorescent Pyridinium Probes

1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium Iodide

4-[4-(Dimethylamino)styryl]-1-methylpyridinium Iodide (DASPMI)

- Optical Properties :

Comparison: The target diiodide lacks the extended π-system of styryl or pyrenyl derivatives, limiting its utility in fluorescence-based applications. However, its dicationic structure may enhance stability in redox reactions compared to monocationic probes.

1-Methyl-4-(2′-methylphenyl)pyridinium Iodide (2’-MMPP+)

1-Methyl-4-(3-methyl-5-isoxazolyl)pyridinium Chloride

- Activity : Inhibits gluconeogenesis and cellular respiration in liver cells, reducing ATP/ADP ratios and oxygen consumption .

Comparison: The target diiodide’s herbicidal activity (as paraquat) involves similar redox cycling and ROS generation. However, its diiodide form may alter solubility and bioavailability compared to chloride or monoiodide analogs.

Stilbazolium Derivatives (e.g., 1-Methyl-4-(4-morpholinostyryl)pyridinium Iodide)

- NLO Properties : Extended conjugation enables large first hyperpolarizability (β), critical for second-harmonic generation .

- Synthesis : Anion exchange reactions with silver salts improve crystallinity .

Comparison : The target diiodide’s rigid bipyridinium structure lacks the π-delocalization required for NLO activity. However, its redox properties are advantageous in electrochromic devices.

Biological Activity

1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide (CAS No. 64169-89-7) is a chemical compound characterized by its unique structure, which includes two pyridinium rings connected by a methylene bridge and two iodine atoms attached to the nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and antiviral applications.

The molecular formula of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide is C11H12I2N2. The synthesis typically involves the reaction of 4-picoline with methyl iodide, followed by the addition of iodine under reflux conditions using solvents like acetonitrile or ethanol. This method is optimized for yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. Notably, it can intercalate into DNA, disrupting its structure and function, which may lead to antimicrobial or antiviral effects. Additionally, it exhibits redox-active properties that influence cellular processes through electron transfer reactions.

Biological Activities

Research has highlighted several biological activities associated with 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

- Antiviral Properties : Preliminary findings suggest potential antiviral effects, although further research is required to elucidate the specific mechanisms involved. The compound’s ability to disrupt viral replication processes is under investigation.

- Toxicity Studies : Comparative studies with structurally similar compounds have shown that 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide can induce toxicity in bacterial models in a dose-dependent manner, primarily through ROS generation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on Escherichia coli demonstrated that 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) determined through serial dilution methods. Results indicated effective bacterial inhibition at concentrations as low as 10 µg/mL .

- Mechanistic Insights : Research comparing this compound to paraquat (PQ+2) revealed that both compounds share a common mechanism involving free radical generation; however, the specific pathways may differ. In E. coli models, the presence of molecular oxygen was essential for inducing bacterial inactivation by this compound .

- Cellular Interaction Studies : Investigations into the interaction of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide with DNA showed that it could effectively intercalate into DNA strands, leading to structural alterations and potential mutagenic effects. This property is being explored for its implications in drug development.

Comparative Analysis

To better understand the unique properties of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Primary Applications |

|---|---|---|

| 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide | Two pyridinium rings; iodine substituents | Antimicrobial and antiviral research |

| 1,1’-Dimethyl-4,4’-bipyridinium diiodide | Similar bipyridinium core | Herbicide (paraquat) |

| 4,4’-Bipyridinium derivatives | Bipyridinium core | Redox-active materials; electron transfer studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.